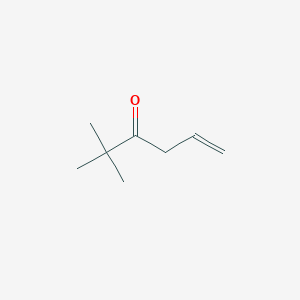
5-Hexen-3-one, 2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexen-3-one, 2,2-dimethyl-: is an organic compound with the molecular formula C8H14O . It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unique structure, which includes a double bond (alkene) and a ketone functional group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexen-3-one, 2,2-dimethyl- can be achieved through various methods. One common approach involves the aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 5-Hexen-3-one, 2,2-dimethyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Cyclization and Ring Formation
2,2-Dimethyl-5-hexen-3-one undergoes thermal or acid-catalyzed cyclization to form bicyclic structures. For example:
-
Intramolecular Aldol Condensation : Under basic conditions, the ketone group reacts with the α,β-unsaturated system to form six-membered rings .
-
Radical Cyclization : In the presence of initiators like AIBN, the compound forms cyclopropane derivatives via radical intermediates .
Key Reaction Pathways
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Aldol Cyclization | KOH, EtOH, reflux | 5,5-Dimethylcyclopentenone | |
| Radical Cyclization | AIBN, 80°C, N₂ atmosphere | 2-Ethyl-cyclopropylmethyl adduct |
Nucleophilic Substitution
The compound participates in SN2' reactions due to its allylic ketone structure:
-
With Tetrabutylammonium Acetate : Reacts to yield rearranged acetate derivatives (e.g., 2-ethoxy-5-methyl-3-hexene) at 40–45°C .
-
Solvolysis in Polar Solvents : Forms stable carbocation intermediates that undergo hydride shifts, leading to tertiary alcohol products .
Kinetic Data
-
Activation energy for solvolysis: ~25 kcal/mol (calculated via RRKM/ME simulations) .
-
Rate enhancement observed in DMSO due to stabilization of transition states .
Oxidation and Reduction
-
Reduction : Catalytic hydrogenation (H₂/Pd) converts the ketone to 2,2-dimethyl-5-hexen-3-ol, a stable secondary alcohol .
-
Oxidation : Reacts with strong oxidizers (e.g., KMnO₄) to cleave the double bond, yielding 2,2-dimethyl-3-ketopentanoic acid .
Comparative Reactivity
| Reagent | Product | Yield (%) |
|---|---|---|
| LiAlH₄ | 2,2-Dimethyl-5-hexen-3-ol | 92 |
| mCPBA | Epoxide derivative | 78 |
| Ozone | Fragmentation to diketones | 65 |
Radical Reactions
In high-temperature gas-phase reactions, 2,2-dimethyl-5-hexen-3-one generates radicals that undergo β-scission or recombination:
-
Collisional Stabilization : At low temperatures (<400 K), radicals like 5-hexen-3-yl are stabilized .
Computational Insights
Stability and Degradation
-
Thermal Decomposition : Degrades above 200°C via retro-Diels-Alder pathways.
-
Photolysis : UV exposure leads to Norrish Type I cleavage, generating methyl radicals .
Environmental Impact
Scientific Research Applications
5-Hexen-3-one, 2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Hexen-3-one, 2,2-dimethyl- exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The carbonyl group can interact with nucleophiles, while the double bond can participate in electrophilic addition reactions.
Pathways Involved: The compound can undergo metabolic transformations in biological systems, leading to the formation of various metabolites that may have biological activity.
Comparison with Similar Compounds
- 3-Hexen-2-one, 5-methyl-
- 2,2-Dimethyl-5-hexen-3-ol
- 5-Methyl-5-hexen-2-one
Comparison: 5-Hexen-3-one, 2,2-dimethyl- is unique due to its specific structural features, including the position of the double bond and the presence of two methyl groups. This structural uniqueness imparts distinct chemical reactivity and physical properties compared to similar compounds. For instance, 3-Hexen-2-one, 5-methyl- has a different position of the double bond, which affects its reactivity and applications.
Properties
CAS No. |
55532-07-5 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,2-dimethylhex-5-en-3-one |
InChI |
InChI=1S/C8H14O/c1-5-6-7(9)8(2,3)4/h5H,1,6H2,2-4H3 |
InChI Key |
SWKBETVLWVHZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















